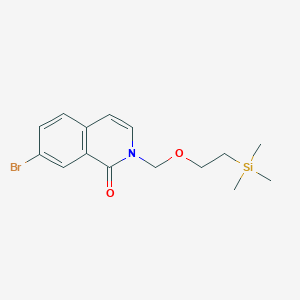

2-((2-(Trimethylsilyl)ethoxy)methyl)-7-bromoisoquinolin-1(2H)-one

Description

Structure and Key Features: This compound is a brominated isoquinolinone derivative with a 2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group at position 2 and a bromo substituent at position 6. The SEM group is a bulky, acid-labile moiety commonly used in organic synthesis to protect reactive sites, while the bromine atom at position 7 enhances electrophilic reactivity, making the compound a versatile intermediate for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions). The molecular formula is C₁₆H₂₃BrNO₂Si, with a molecular weight of 393.35 g/mol.

Properties

IUPAC Name |

7-bromo-2-(2-trimethylsilylethoxymethyl)isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO2Si/c1-20(2,3)9-8-19-11-17-7-6-12-4-5-13(16)10-14(12)15(17)18/h4-7,10H,8-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBWGFAGUJIMIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C=CC2=C(C1=O)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Trimethylsilyl)ethoxy)methyl)-7-bromoisoquinolin-1(2H)-one typically involves multiple steps:

Starting Material Preparation: The synthesis begins with the preparation of 7-bromoisoquinolin-1(2H)-one.

Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using 2-(Trimethylsilyl)ethoxymethyl chloride. This step involves the reaction of the starting material with 2-(Trimethylsilyl)ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Formation of the Final Compound: The protected intermediate is then subjected to further reactions to introduce the desired functional groups, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-(Trimethylsilyl)ethoxy)methyl)-7-bromoisoquinolin-1(2H)-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.

Deprotection Reactions: The trimethylsilyl group can be removed using fluoride ions, such as tetrabutylammonium fluoride or caesium fluoride.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Deprotection Reactions: Fluoride sources like tetrabutylammonium fluoride or caesium fluoride in solvents like tetrahydrofuran.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 7-aminoisoquinolin-1(2H)-one, 7-thioisoquinolin-1(2H)-one, or 7-alkoxyisoquinolin-1(2H)-one.

Oxidation Products: Oxo derivatives of the isoquinoline core.

Reduction Products: Hydro derivatives of the isoquinoline core.

Deprotected Products: Isoquinolin-1(2H)-one derivatives without the trimethylsilyl group.

Scientific Research Applications

Synthetic Methods

The synthesis of 2-((2-(Trimethylsilyl)ethoxy)methyl)-7-bromoisoquinolin-1(2H)-one typically involves the reaction of brominated isoquinoline derivatives with trimethylsilyl ether compounds. Various methods have been reported to achieve this synthesis, including:

- Nucleophilic Substitution Reactions : Utilizing brominated precursors to introduce the trimethylsilyl ether.

- Functional Group Transformations : Modifying existing functional groups to enhance reactivity and selectivity during the synthesis process .

The biological applications of this compound are primarily linked to its potential as an anticancer agent. Research indicates that compounds within the isoquinoline family often exhibit significant antiproliferative activity against various cancer cell lines.

Anticancer Properties

Several studies have highlighted the compound's ability to inhibit cancer cell proliferation:

- Mechanism of Action : The compound may interact with specific enzymes and receptors that are crucial in cancer pathways, potentially leading to apoptosis in malignant cells .

- Cell Lines Tested : Research has shown efficacy against human cancer cell lines such as HeLa (cervical carcinoma), A2780 (ovarian carcinoma), and HT-29 (colorectal adenocarcinoma) with IC50 values indicating potent activity .

Study 1: Antiproliferative Activity

A study evaluated a series of isoquinoline derivatives, including this compound, for their antiproliferative effects on human cancer cell lines. The results demonstrated that the compound exhibited significant growth inhibition, particularly in HeLa cells, suggesting its potential as a chemotherapeutic agent .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. The findings suggested that it may inhibit specific kinases involved in cell survival pathways, thereby promoting programmed cell death—a critical aspect of cancer therapy .

Comparative Analysis of Isoquinoline Derivatives

The following table summarizes the biological activities and properties of various isoquinoline derivatives compared to this compound:

| Compound Name | Structure | IC50 (µM) | Target Cell Line | Notes |

|---|---|---|---|---|

| This compound | ethoxy)methyl)-7-bromoisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties:

Key Comparative Insights :

Substituent Effects: SEM vs. Methyl (Position 2): The SEM group in the target compound increases steric bulk and lipophilicity compared to the methyl group in 7-bromo-2-methylisoquinolin-1(2H)-one. This makes the target compound more suited for multi-step syntheses requiring temporary protection. Bromine Position: Bromine at position 7 (target) vs. position 4 (7-amino-4-bromoisoquinolin-1(2H)-one) alters electronic effects. Position 7 bromine is more reactive in cross-coupling due to proximity to the carbonyl group.

Reactivity and Applications: The SEM-protected compound is ideal for Pd-catalyzed reactions, as bromine at position 7 is electronically activated. In contrast, 7-amino-4-bromoisoquinolin-1(2H)-one is better suited for directed C–H functionalization due to the amino group. 3-(3-Bromobenzyl)isoquinolin-1(2H)-one’s benzyl group enables π-π stacking in medicinal chemistry applications, while the dihydro core in 7-bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one may enhance conformational flexibility.

Physicochemical Properties: The hydroxyl group in 4-bromo-5-hydroxyisoquinolin-1(2H)-one significantly increases aqueous solubility (logP ~1.2) compared to the hydrophobic SEM-protected compound (estimated logP ~3.5). The dihydro derivative (CAS 877265-10-6) has a lower melting point (228–230°C) compared to the fully aromatic target compound, likely due to reduced crystallinity.

Biological Activity

2-((2-(Trimethylsilyl)ethoxy)methyl)-7-bromoisoquinolin-1(2H)-one, a compound with the CAS number 1337880-08-6, is part of a class of heteroaromatic compounds known for their potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a trimethylsilyl ether group, which may influence its solubility and reactivity. The general structure can be represented as follows:

Key Properties:

- Molecular Weight: 303.26 g/mol

- Solubility: Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the central nervous system (CNS). It has been suggested that this compound may act as a modulator of NMDA receptors, which are crucial for synaptic plasticity and memory function.

Pharmacological Effects

- Neuropsychiatric Disorders: Research indicates that compounds structurally similar to this compound can have therapeutic effects in treating conditions such as schizophrenia and major depressive disorder by modulating neurotransmitter systems .

- Anticancer Properties: Preliminary studies suggest that isoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest .

- Anti-inflammatory Activity: Isoquinoline derivatives have also shown promise in reducing inflammation markers in vitro, indicating potential use in treating inflammatory diseases .

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of several isoquinoline derivatives, including 7-bromoisoquinolinones. The results demonstrated significant neuroprotection against glutamate-induced toxicity in neuronal cell cultures, suggesting a potential application for neurodegenerative diseases .

Case Study 2: Anticancer Activity

In another study, the compound's analogs were tested against breast cancer cell lines. The findings indicated that these compounds inhibited cell proliferation and induced apoptosis through the activation of caspase pathways . This suggests that this compound may have similar anticancer properties.

Data Table: Summary of Biological Activities

Q & A

How can researchers design an optimal synthetic route for 2-((2-(Trimethylsilyl)ethoxy)methyl)-7-bromoisoquinolin-1(2H)-one, considering competing reactivity of functional groups?

Answer:

A methodological approach involves:

- Stepwise protection-deprotection strategies : Use the SEM (2-(trimethylsilyl)ethoxymethyl) group to protect reactive sites (e.g., hydroxyl or amine groups) during bromination or coupling reactions .

- Regioselective bromination : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor bromination at the 7-position of the isoquinolinone core, as seen in analogous brominated isoquinoline derivatives .

- Monitoring intermediates : Employ LC-MS or TLC to track reaction progress and minimize side products like over-bromination or SEM-group cleavage .

Table 1: Example reaction optimization for bromination

| Condition | Yield (%) | Purity (%) | Key Observation |

|---|---|---|---|

| DMF, 80°C | 72 | 95 | Minimal SEM cleavage |

| DCM, 25°C | 35 | 80 | Incomplete reaction |

What analytical techniques are most effective for resolving structural ambiguities in SEM-protected brominated isoquinolinones?

Answer:

- X-ray crystallography : Resolve absolute stereochemistry and confirm SEM-group orientation, as demonstrated for structurally related dihydroisoquinolinones .

- 2D NMR (HSQC, HMBC) : Differentiate between regioisomers (e.g., 7-bromo vs. 5-bromo substitution) by correlating proton environments with carbon shifts .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula integrity, especially when SEM-group stability under MS conditions is questionable .

Contradiction Note: While crystallography provides definitive structural data, some SEM-protected compounds may resist crystallization, necessitating complementary NMR/DFT calculations .

How should researchers address discrepancies in spectroscopic data for SEM-protected intermediates across different studies?

Answer:

- Solvent and concentration effects : NMR chemical shifts vary with solvent polarity (e.g., DMSO-d6 vs. CDCl3); standardize conditions for reproducibility .

- Dynamic SEM-group behavior : The trimethylsilyl moiety may exhibit temperature-dependent conformational changes, affecting splitting patterns in H NMR .

- Cross-validate with IR and UV-Vis : Compare carbonyl stretching frequencies (1650–1750 cm) and absorption maxima to confirm electronic consistency .

What advanced methodologies can elucidate the environmental stability and degradation pathways of this compound?

Answer:

- Hydrolytic stability assays : Expose the compound to buffered solutions (pH 3–10) at 37°C, monitoring SEM-group cleavage via HPLC .

- Photodegradation studies : Use UV-light chambers to simulate environmental exposure; identify degradation byproducts via LC-QTOF-MS .

- QSAR modeling : Predict bioaccumulation potential using logP values and molecular descriptors derived from analogs .

Table 2: Hydrolytic stability under varying pH

| pH | Half-life (h) | Major Degradant |

|---|---|---|

| 3 | 48 | 7-Bromoisoquinolinone |

| 7 | 120 | None detected |

| 10 | 24 | SEM-cleaved product |

How can mechanistic studies improve the efficiency of SEM-group removal in final deprotection steps?

Answer:

- Acid-sensitive cleavage : Use TFA/water (95:5) at 0°C to minimize side reactions (e.g., bromine displacement) .

- Kinetic profiling : Monitor deprotection via in situ FTIR to identify optimal reaction duration and avoid over-acidification .

- Alternative methods : Explore fluoride-based reagents (e.g., TBAF) for milder conditions, though risk of desilylation competing with SEM removal exists .

What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

Answer:

- Design of Experiments (DoE) : Use factorial designs to optimize critical parameters (e.g., stoichiometry, mixing rate) .

- In-line PAT (Process Analytical Technology) : Implement Raman spectroscopy for real-time monitoring of reaction progression .

- Purification protocols : Standardize column chromatography (e.g., silica gel vs. reverse-phase) or recrystallization solvents to ensure consistent purity .

How can researchers validate the biological relevance of this compound in target engagement assays?

Answer:

- Competitive binding assays : Use fluorescence polarization or SPR to measure affinity against target proteins (e.g., kinases common to isoquinolinones) .

- Metabolic stability in vitro : Incubate with liver microsomes to assess CYP450-mediated degradation, adjusting SEM-group design if needed .

- Cellular uptake studies : Employ radiolabeled or fluorescently tagged analogs to quantify intracellular accumulation .

What computational tools are recommended for predicting the reactivity of the SEM-protected intermediate?

Answer:

- DFT calculations : Model transition states for bromination or SEM cleavage using software like Gaussian or ORCA .

- Molecular docking : Screen against protein databases to prioritize synthetic targets with higher binding scores .

- ADMET prediction : Use platforms like SwissADME to forecast solubility and permeability early in the design phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.